
(Phenylethynyl)cyclododecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Phenylethynyl)cyclododecane is an organic compound with the molecular formula C20H28 It is a derivative of cyclododecane, where a phenylethynyl group is attached to the cyclododecane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Phenylethynyl)cyclododecane typically involves the reaction of cyclododecane with phenylethynyl halides under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which involves the reaction of cyclododecane with phenylethynyl bromide in the presence of a palladium catalyst and a base like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: (Phenylethynyl)cyclododecane can undergo various chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form phenylacetic acid derivatives.
Reduction: The compound can be reduced to form cyclododecane derivatives with reduced phenylethynyl groups.
Substitution: The phenylethynyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products:
Oxidation: Phenylacetic acid derivatives.
Reduction: Cyclododecane derivatives with reduced phenylethynyl groups.
Substitution: Various substituted cyclododecane derivatives.
Aplicaciones Científicas De Investigación
(Phenylethynyl)cyclododecane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique structural properties
Mecanismo De Acción
The mechanism of action of (Phenylethynyl)cyclododecane involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity. Additionally, the compound can modulate signaling pathways by binding to specific receptors, thereby altering cellular responses .
Comparación Con Compuestos Similares
Cyclododecane: A cyclic hydrocarbon with the formula C12H24, used as a temporary binder in conservation and as an intermediate in the production of Nylon 12.
Phenylethynylbenzene: A compound with a similar phenylethynyl group but attached to a benzene ring, used in organic synthesis and materials science.
Uniqueness: (Phenylethynyl)cyclododecane is unique due to the combination of the cyclododecane ring and the phenylethynyl group, which imparts distinct chemical and physical properties. This combination allows for specific interactions with molecular targets and provides versatility in synthetic applications .
Propiedades
Número CAS |
918638-80-9 |
|---|---|
Fórmula molecular |
C20H28 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
2-phenylethynylcyclododecane |
InChI |
InChI=1S/C20H28/c1-2-4-6-9-13-19(14-10-7-5-3-1)17-18-20-15-11-8-12-16-20/h8,11-12,15-16,19H,1-7,9-10,13-14H2 |
Clave InChI |
YMZAABVNBUJPLD-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCC(CCCCC1)C#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


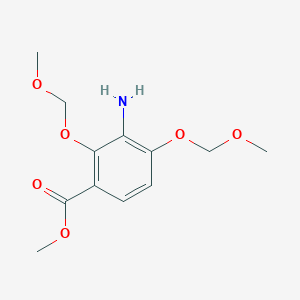
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(naphthalen-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B12621514.png)
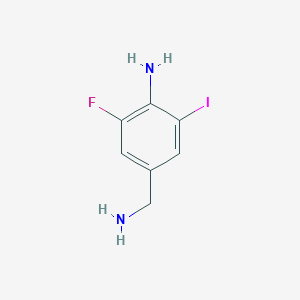
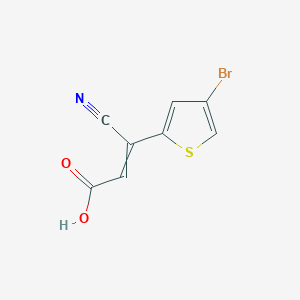
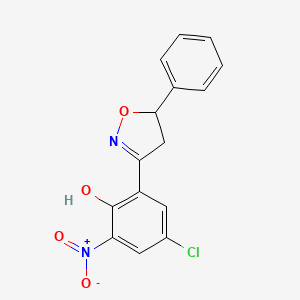
![2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl prop-2-enoate](/img/structure/B12621536.png)
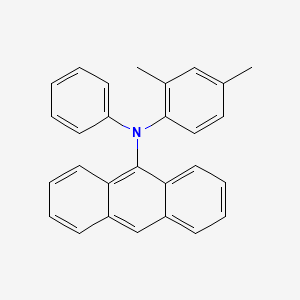
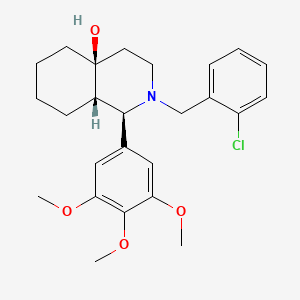
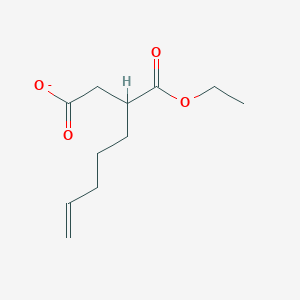
![2',4,4',5,6'-Pentamethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12621561.png)


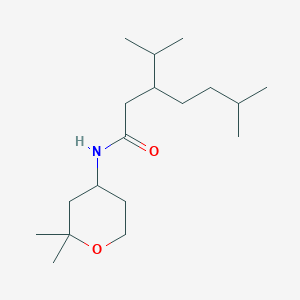
![5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B12621594.png)
